molecular formula C22H17BrO2 B560255 K114 CAS No. 872201-12-2

K114

Cat. No.: B560255
CAS No.: 872201-12-2
M. Wt: 393.3 g/mol
InChI Key: OXPHQQMZTXMEGO-RJTULKDBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K114 involves the bromination of 2,5-bis-(4-hydroxy)styrylbenzene. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

K114 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

K114 is widely used in scientific research due to its specific binding to amyloid fibrils. Some of its applications include:

    Chemistry: Used as a fluorescent probe to study the formation and structure of amyloid fibrils.

    Biology: Employed in the detection of amyloid fibrils in biological samples, aiding in the study of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

    Medicine: Utilized in diagnostic imaging to detect amyloid plaques in patients with neurodegenerative diseases.

    Industry: Applied in the development of diagnostic tools and assays for amyloid detection.

Comparison with Similar Compounds

K114 is unique in its minimal fluorescence in aqueous buffers and its bright fluorescence upon binding to amyloid fibrils. Similar compounds include:

This compound stands out due to its high specificity and sensitivity for amyloid fibrils, making it a valuable tool in amyloid research and diagnostics.

Properties

IUPAC Name

4-[(E)-2-[3-bromo-4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrO2/c23-22-15-18(2-1-16-5-11-20(24)12-6-16)4-10-19(22)9-3-17-7-13-21(25)14-8-17/h1-15,24-25H/b2-1+,9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPHQQMZTXMEGO-RJTULKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C(C=C2)C=CC3=CC=C(C=C3)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)/C=C/C3=CC=C(C=C3)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017556
Record name (E,E)-1-Bromo-2,5-bis-(4-hydroxystyryl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872201-12-2
Record name (E,E)-1-Bromo-2,5-bis-(4-hydroxystyryl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans,trans)-1-Bromo-2,5-bis-(4-hydroxy)styrylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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